molecular formula C7H5NO B1313802 Furo[3,2-c]pyridine CAS No. 271-92-1

Furo[3,2-c]pyridine

Cat. No.: B1313802
CAS No.: 271-92-1
M. Wt: 119.12 g/mol
InChI Key: WJDMEHCIRPKRRQ-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring.

Mechanism of Action

Target of Action

Furo[3,2-c]pyridine is primarily targeted towards Gram-positive bacteria . It has been used as a photosensitizer for specific imaging and photodynamic ablation of these bacteria .

Mode of Action

This compound-based photosensitizer, named LIQ-TF, shows near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency . This allows it to be used for specific imaging and photodynamic ablation of Gram-positive bacteria .

Biochemical Pathways

It’s known that photosensitizers like liq-tf can generate reactive oxygen species (ros) such as ^1o2 and ˙oh . These ROS can cause oxidative damage to cellular components, leading to cell death .

Pharmacokinetics

The presence of an additional nitrogen atom in the structure of this compound derivatives can lower the molecule’s lipophilicity, thus impacting its physiochemical properties such as aqueous solubility . This could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The primary result of this compound’s action is the photodynamic ablation of Gram-positive bacteria . This makes it a potential tool for combating multiple drug-resistant bacteria .

Action Environment

The presence of methoxy groups in the structure of this compound derivatives can improve the solubility and ensure low-cost wet methods . This suggests that the compound’s action could be influenced by factors such as solvent and temperature.

Biochemical Analysis

Biochemical Properties

Furo[3,2-c]pyridine plays a crucial role in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound-based compounds have been shown to act as photosensitizers, which can generate reactive oxygen species upon light activation . These reactive oxygen species can then interact with cellular components, leading to oxidative stress and subsequent cellular responses. Additionally, this compound derivatives have been studied for their potential to inhibit specific enzymes, thereby modulating biochemical pathways and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-based photosensitizers have been used in photodynamic therapy to target and destroy cancer cells by inducing apoptosis through the generation of reactive oxygen species . Furthermore, this compound derivatives have been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, leading to changes in their activity and function. For instance, this compound-based compounds have been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, the generation of reactive oxygen species by this compound-based photosensitizers can lead to oxidative damage to cellular components, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound-based photosensitizers remain stable under specific conditions, allowing for sustained generation of reactive oxygen species and prolonged cellular effects . The degradation of this compound over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal dynamics in biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of specific enzymes and modulation of cellular processes . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Studies in animal models have demonstrated threshold effects, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound derivatives have been shown to inhibit enzymes involved in oxidative stress response, thereby affecting the overall metabolic balance within cells . Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cellular compartments . Additionally, the localization and accumulation of this compound within cells can impact its efficacy and toxicity, highlighting the importance of understanding its transport dynamics in biochemical research .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound-based photosensitizers have been shown to localize within mitochondria, where they generate reactive oxygen species and induce apoptosis in cancer cells . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furo[3,2-c]pyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates can be used to prepare this compound derivatives . Another method involves the thermic cyclization of substituted propenoic acids to yield the desired this compound structure .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often require careful control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Furo[3,2-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both the furan and pyridine rings, which provide multiple reactive sites.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to yield reduced forms of the compound.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles reacting with the this compound ring system under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound .

Scientific Research Applications

Furo[3,2-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Furo[3,2-c]pyridine can be compared with other similar compounds, such as:

  • Furo[2,3-b]pyridine
  • Furo[2,3-c]pyridine
  • Furo[3,2-b]pyridine

These compounds share a similar fused ring structure but differ in the positioning of the furan and pyridine rings. The unique arrangement of the rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

furo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-3-8-5-6-2-4-9-7(1)6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDMEHCIRPKRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481687
Record name Furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-92-1
Record name Furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-c]pyridine
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Synthesis routes and methods

Procedure details

To a solution of 4-chlorofuro[3,2-c]pyridine (10.0 g, 65.1 mmol) in acetic acid (130 mL) was added zinc (10.0 g, 153 mmol), and the mixture was heated under reflux for 2 hr and filtered. The filtrate was concentrated under reduced pressure. The residue was basified with 1M aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (5.67 g, yield 73%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to furo[3,2-c]pyridines?

A1: Several approaches exist for synthesizing furo[3,2-c]pyridines:

  • From Furopropenoic Acids: Substituted furopropenoic acids, prepared from aldehydes via Doebner's conditions, can be converted to azides and subsequently cyclized to furopyridones. These intermediates are then aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine. [, ]
  • From Carbohydrates: A gold(III)-catalyzed route utilizes protected 5-(1-alkynyl)-2,3-dihydropyran-4-one derivatives, accessible from monosaccharides, and H2O as a nucleophile to afford substituted chiral 3-formyl furans. These furans can be further transformed to furo[3,2-c]pyridines. [, ]
  • From Substituted Pyridines: Sonogashira coupling of 4-pyridyl nonaflates with terminal alkynes, followed by cyclization, provides access to furo[2,3-c]pyridines. Similarly, Sonogashira reactions of 4-alkoxy-substituted 3-pyridyl nonaflates provide a route to regioisomeric furo[3,2-c]pyridines. []
  • From Reissert Analogues: Dimethyl 5-isopropoxycarbonyl-4,5-dihydrothis compound-4-phosphonate, a Reissert analogue, undergoes Wittig-Horner reactions with aldehydes to yield this compound derivatives. []
  • From Cuprous Acetylides: The reaction of cuprous acetylides with aryl halides containing a nucleophilic ortho substituent offers a versatile route to this compound systems. []
  • From Active Methylene Isocyanides: Anion relay chemistry enables a [3 + 3]-annulation of active methylene isocyanides and conjugated ene-yne-ketones, offering a novel approach to this compound synthesis. []

Q2: What are some common electrophilic substitutions performed on this compound?

A2: this compound undergoes electrophilic substitutions at various positions:

  • Nitration: Nitration of this compound typically yields 2-nitrothis compound as the major product. []
  • Bromination and Chlorination: These reactions typically lead to the formation of 2,3-dihalo-2,3-dihydrothis compound derivatives. []

Q3: Can this compound be oxidized?

A3: Yes, oxidation with hydrogen peroxide generates this compound 5-oxide. This N-oxide can be further transformed into other derivatives, such as 4-chlorothis compound using phosphorus oxychloride. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H5NO, and its molecular weight is 119.12 g/mol.

Q5: Is there any information available on the 13C NMR spectral characteristics of furo[3,2-c]pyridines?

A5: Yes, research has extensively analyzed the 13C NMR spectra of various 2- and 3-substituted this compound derivatives. These studies provide valuable insights into the substituent effects and variations in chemical shifts and coupling constants based on the position and nature of the substituents. []

Q6: Has this compound shown any promising biological activities?

A6: Yes, research suggests that this compound derivatives exhibit various biological activities, including:

  • Antipsychotic activity: Arylpiperazine derivatives incorporating the this compound scaffold display significant activity in blocking apomorphine-induced stereotypy and climbing, as well as in Sidman and conditioned avoidance response tests. []
  • Kappa-opioid receptor agonism: 4-[(Alkylamino)methyl]furo[3,2-c]pyridines demonstrate potent and selective agonist activity at the kappa-opioid receptor, with potential applications in pain management. []
  • Antibacterial activity: Amide and chalcone derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ]

Q7: What structural features influence the biological activity of this compound derivatives?

A7: The biological activity is significantly impacted by the nature and position of substituents on the this compound core:

  • Arylpiperazine Derivatives: The length of the linker connecting the arylpiperazine moiety to the this compound ring influences antipsychotic activity. []
  • Kappa-Opioid Receptor Agonists: The type of basic moiety attached to the 4-[(alkylamino)methyl] group significantly affects kappa-opioid receptor agonist potency. []
  • Antibacterial Agents: The presence of specific substituents, such as methoxy groups, on the phenyl ring of chalcone derivatives enhances antibacterial activity. []

Q8: Have this compound derivatives been explored in materials science?

A8: Yes, this compound-based ligands have been utilized in the design of iridium complexes for organic light-emitting diodes (OLEDs):

  • High-performance OLEDs: The incorporation of a this compound moiety in iridium complexes leads to highly efficient green-emitting OLEDs with impressive external quantum efficiencies (EQEs) exceeding 30%. []
  • Tunable Emission Colors: Modifying the substituents on the this compound ligand allows for fine-tuning the emission color of the resulting iridium complexes, spanning the green to orange region of the visible spectrum. []

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